2-Methoxybenzyl 2H-chromene-3-carboxylate
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Overview
Description
2-Methoxybenzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
The synthesis of 2-Methoxybenzyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors to form the chromene ring. One common method is the Knoevenagel condensation reaction, where active methylene compounds react with aromatic aldehydes in the presence of a base such as piperidine . The reaction conditions often include mild temperatures and simple work-up procedures, making it efficient and practical for industrial production .
Chemical Reactions Analysis
2-Methoxybenzyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromene ring into dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring, enhancing its chemical diversity
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxybenzyl 2H-chromene-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: Chromene derivatives are studied for their potential as enzyme inhibitors and antioxidants.
Industry: Chromenes are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxybenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
2-Methoxybenzyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:
Tocopherols: These are vitamin E compounds with a chromene ring, known for their antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H16O4 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(2-methoxyphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H16O4/c1-20-16-8-4-3-7-14(16)11-22-18(19)15-10-13-6-2-5-9-17(13)21-12-15/h2-10H,11-12H2,1H3 |
InChI Key |
DKXXCHOQCBYLHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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